Product packaging for Deamino-tyr-beta-ala-secretin(Cat. No.:CAS No. 61417-46-7)

Deamino-tyr-beta-ala-secretin

Cat. No.: B12042868
CAS No.: 61417-46-7
M. Wt: 3274.6 g/mol
InChI Key: SSNOLQGOKGOOCG-DSOQYHOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deamino-Tyr-Beta-Ala-Secretin is a synthetic analogue of the endogenous 27-amino acid peptide hormone, secretin . Secretin is a key regulator in the gastrointestinal system, primarily known for stimulating the secretion of bicarbonate-rich fluid from the pancreas and liver, which helps to neutralize acidic chyme entering the duodenum . Its activity is mediated by the Secretin Receptor (SCTR), a class B1 G-protein coupled receptor (GPCR) . Upon binding, SCTR activation primarily triggers the intracellular cAMP/PKA signaling pathway, leading to downstream physiological effects . This analogue is designed for research applications aimed at modulating this pathway. The structural modifications—deamination, tyrosine substitution, and the inclusion of beta-alanine—are intended to enhance metabolic stability and optimize receptor interaction for experimental use. Research areas for this compound include investigating ductal bile secretion, cholangiocyte proliferation, pancreatic function, and the role of the secretin/SCTR axis in models of cholestatic liver disease . Furthermore, the SCTR is a candidate target in molecular imaging and therapy for certain gastrointestinal cancers, making secretin analogs of interest in oncological research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C142H233N45O44 B12042868 Deamino-tyr-beta-ala-secretin CAS No. 61417-46-7

Properties

CAS No.

61417-46-7

Molecular Formula

C142H233N45O44

Molecular Weight

3274.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[3-[3-(4-hydroxyphenyl)propanoylamino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C142H233N45O44/c1-67(2)49-88(131(224)186-111(73(13)14)114(145)207)165-106(199)60-160-116(209)85(36-39-102(143)195)170-125(218)91(52-70(7)8)177-127(220)92(53-71(9)10)175-119(212)82(28-22-45-157-140(148)149)167-122(215)86(37-40-103(144)196)171-126(219)90(51-69(5)6)173-118(211)81(27-21-44-156-139(146)147)166-115(208)74(15)163-133(226)98(62-188)181-130(223)97(58-110(205)206)179-121(214)83(29-23-46-158-141(150)151)168-124(217)89(50-68(3)4)174-120(213)84(30-24-47-159-142(152)153)169-134(227)99(63-189)182-128(221)93(54-72(11)12)176-123(216)87(38-42-108(201)202)172-135(228)101(65-191)184-138(231)113(76(17)193)187-132(225)94(55-78-25-19-18-20-26-78)180-137(230)112(75(16)192)185-107(200)61-161-117(210)96(57-109(203)204)178-136(229)100(64-190)183-129(222)95(56-79-59-154-66-162-79)164-105(198)43-48-155-104(197)41-33-77-31-34-80(194)35-32-77/h18-20,25-26,31-32,34-35,59,66-76,81-101,111-113,188-194H,21-24,27-30,33,36-58,60-65H2,1-17H3,(H2,143,195)(H2,144,196)(H2,145,207)(H,154,162)(H,155,197)(H,160,209)(H,161,210)(H,163,226)(H,164,198)(H,165,199)(H,166,208)(H,167,215)(H,168,217)(H,169,227)(H,170,218)(H,171,219)(H,172,228)(H,173,211)(H,174,213)(H,175,212)(H,176,216)(H,177,220)(H,178,229)(H,179,214)(H,180,230)(H,181,223)(H,182,221)(H,183,222)(H,184,231)(H,185,200)(H,186,224)(H,187,225)(H,201,202)(H,203,204)(H,205,206)(H4,146,147,156)(H4,148,149,157)(H4,150,151,158)(H4,152,153,159)/t74-,75+,76+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1

InChI Key

SSNOLQGOKGOOCG-DSOQYHOLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)NC(=O)CCNC(=O)CCC3=CC=C(C=C3)O)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CCNC(=O)CCC3=CC=C(C=C3)O

Origin of Product

United States

Synthesis and Derivatization Methodologies for Deamino Tyr Beta Ala Secretin

Chemical Synthesis Approaches for Peptide Analogues

The synthesis of complex peptides such as secretin analogues is primarily achieved through two main strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase segment condensation. Each approach offers distinct advantages for the construction of modified peptide chains.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Modified Peptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and the most common method for producing synthetic peptides. beilstein-journals.org The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. scispace.com The synthesis begins by anchoring the C-terminal amino acid of the target sequence to the resin. beilstein-journals.org The peptide is then elongated from the C-terminus to the N-terminus, which is opposite to the direction of biological protein synthesis. thermofisher.com

The process consists of repeated cycles of deprotection and coupling. beilstein-journals.org In each cycle, the temporary protecting group on the N-terminus of the resin-bound peptide is removed (deprotection). scispace.com Then, the next amino acid, with its N-terminus protected and its C-terminal carboxyl group activated by a coupling reagent, is added to form a new peptide bond. thermofisher.com Excess reagents and byproducts are easily removed by washing and filtering the resin, which simplifies the purification of intermediates and drives the reaction toward high yields. scispace.com

Two primary chemical strategies are employed in SPPS, defined by the type of N-terminal protecting group used:

Fmoc (9-fluorenylmethoxycarbonyl) Chemistry: The Fmoc group is base-labile and is typically removed using a mild base like piperidine. thermofisher.com This strategy employs acid-labile protecting groups for the amino acid side chains, which remain intact during the N-terminal deprotection steps.

Boc (tert-butoxycarbonyl) Chemistry: The Boc group is acid-labile and requires a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal. thermofisher.com Side-chain protecting groups in this strategy must be stable to TFA but removable by a stronger acid, like hydrogen fluoride, during the final cleavage step.

The incorporation of modifications, such as non-canonical amino acids, is readily achievable with SPPS by simply introducing the desired modified building block at the appropriate step in the synthetic cycle. After the full peptide sequence is assembled, a strong acid is used to cleave the completed peptide from the resin and simultaneously remove all side-chain protecting groups. scispace.comsigmaaldrich.com The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.com

Table 1: Comparison of Major Peptide Synthesis Strategies

Feature Solid-Phase Peptide Synthesis (SPPS) Segment Condensation in Solution
Principle Stepwise addition of amino acids to a peptide chain on an insoluble resin support. Synthesis of smaller peptide fragments (segments) which are then joined together in solution. nih.govannualreviews.org
Purification Intermediates are purified by simple filtration and washing. scispace.com Each intermediate fragment must be purified, often by crystallization or chromatography. annualreviews.org
Automation Easily automated, suitable for high-throughput synthesis. Difficult to automate due to complex purification steps.
Scalability Can be challenging for very large-scale (multi-kilogram) industrial production. More suitable for large-scale synthesis of a specific peptide.
Side Reactions Incomplete reactions can lead to deletion sequences; aggregation on resin can occur. molecularcloud.org Risk of racemization at the C-terminal residue of the peptide segment during coupling.
Application Ideal for research-scale synthesis, peptide libraries, and complex peptides with many modifications. Historically used for large peptides and proteins before SPPS was fully optimized. nih.govannualreviews.org

Segment Condensation Strategies in Solution

An alternative to SPPS is the classical approach of solution-phase synthesis, often utilizing a segment condensation strategy. This method was historically used for the synthesis of larger peptides like secretin before the widespread adoption of SPPS. annualreviews.org In this approach, the target peptide is divided into several smaller fragments (segments). These segments are synthesized independently, typically in solution, and then purified. annualreviews.org The purified segments are subsequently joined together (condensed) in a stepwise manner to form the final full-length peptide. nih.gov This method avoids the issues of peptide aggregation on a solid support that can occur with very long sequences in SPPS. However, it is significantly more labor-intensive, as each intermediate fragment must be rigorously purified, and there is a considerable risk of racemization during the fragment coupling steps. annualreviews.org Studies have reported the synthesis of N-terminally modified secretin analogues using segment condensation in solution. nih.gov

Incorporation of Non-Canonical Amino Acids and Modifications

The synthesis of Deamino-tyr-beta-ala-secretin requires the specific incorporation of non-standard building blocks and N-terminal modifications. These are typically achieved using adapted SPPS protocols.

Synthetic Routes for Beta-Alanine (B559535) Integration into Peptides

Beta-amino acids, such as beta-alanine, are structural isomers of the common alpha-amino acids, with the amino group attached to the beta-carbon instead of the alpha-carbon. molecularcloud.org Peptides containing beta-amino acids are known as β-peptides and often exhibit increased stability against enzymatic degradation. molecularcloud.org

The integration of beta-alanine into a peptide sequence like secretin is straightforward using standard SPPS protocols. During the automated or manual synthesis cycle, an appropriately N-protected beta-alanine building block, such as Fmoc-β-Ala-OH, is used in place of a standard alpha-amino acid. The coupling and deprotection reactions proceed in the same manner as with canonical amino acids, allowing for its seamless insertion at any desired position in the peptide chain.

Strategies for Deamination and Tyrosine Modification at the N-Terminus

The name "this compound" signifies two key modifications at the N-terminus of the native secretin sequence: the replacement of the first amino acid (Histidine) with a Tyrosine derivative, and the removal of that Tyrosine's alpha-amino group ("deamination").

The "deamino" modification involves replacing the N-terminal amino acid with its corresponding carboxylic acid analogue, where the α-amino group is substituted with a hydrogen atom. For a deaminated tyrosine residue, the required building block is 3-(4-hydroxyphenyl)propionic acid.

The synthesis of the full this compound analogue via SPPS would proceed as follows:

The peptide chain is assembled on a suitable resin, starting from the C-terminal amino acid and proceeding according to the secretin sequence.

At position 2, Fmoc-β-Ala-OH is coupled instead of the native Serine.

The synthesis continues until the final amino acid (position 27) is coupled and its N-terminal Fmoc group is removed.

In the final coupling step, instead of an amino acid, 3-(4-hydroxyphenyl)propionic acid is activated and coupled to the free N-terminus of the resin-bound peptide chain. nih.govnih.gov The phenolic hydroxyl group of this molecule would need to be protected (e.g., as a benzyl (B1604629) or t-butyl ether) during coupling to prevent side reactions, with the protecting group being removed during the final cleavage from the resin. nih.gov

This process yields the desired full-length peptide with the specific N-terminal modifications.

Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

Following synthesis and initial purification, a suite of analytical techniques is essential to confirm the identity, structure, and purity of the final peptide product.

Mass Spectrometry (MS): This is the most critical technique for peptide characterization. researchgate.netsci-hub.se Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS is used to determine the molecular weight of the peptide with high accuracy. researchgate.net The measured mass must match the calculated theoretical mass of this compound, providing primary confirmation that the synthesis was successful. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the amino acid sequence, including the correct placement of the beta-alanine and the presence of the deamino-tyrosine cap. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the standard method for assessing peptide purity. researchgate.net The technique separates the target peptide from impurities, such as deletion sequences (peptides missing one or more amino acids), truncated peptides, or peptides with remaining protecting groups. molecularcloud.org Purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the synthesized peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. AAA can verify the correct ratio of amino acids and confirm the presence of beta-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure and conformation of peptides in solution. nih.govmdpi.com While complex for a 27-residue peptide, 2D-NMR experiments can provide detailed information about the peptide's folding and the spatial relationships between its atoms.

Table 2: Key Analytical Techniques for Modified Peptide Characterization

Technique Information Provided Application to this compound
Mass Spectrometry (MS) Precise molecular weight and amino acid sequence. sci-hub.se Confirms the total mass, verifying the incorporation of all residues and modifications. MS/MS confirms the sequence. mdpi.com
High-Performance Liquid Chromatography (HPLC) Purity assessment, detection of synthetic impurities. Quantifies the purity of the final peptide product and separates it from failed or incomplete sequences. researchgate.net
Amino Acid Analysis (AAA) Quantitative amino acid composition. nih.gov Verifies the correct ratios of the constituent amino acids, including the presence of beta-alanine.
Nuclear Magnetic Resonance (NMR) 3D structure, conformation, and dynamics in solution. mdpi.com Provides detailed structural insights into how the N-terminal modifications affect the peptide's overall fold.
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet). nih.gov Assesses the impact of the modifications on the peptide's secondary structural elements compared to native secretin.

Molecular Interactions and Receptor Binding Dynamics of Deamino Tyr Beta Ala Secretin

Secretin Receptor Binding Studies

The interaction between secretin and its receptor, a member of the Class B G protein-coupled receptor (GPCR) family, is a well-orchestrated process involving distinct domains of both the ligand and the receptor. pancreapedia.org The study of analogues like Deamino-tyr-beta-ala-secretin provides insight into the specific determinants of this interaction.

Ligand-Receptor Interaction Mechanisms: Structural Determinants

The binding of secretin to its receptor follows a widely accepted "two-domain" or "bivalent" model. bioscientifica.com In the initial step, the C-terminal region of the secretin peptide, which adopts an α-helical conformation, docks into a hydrophobic cleft within the large N-terminal extracellular domain (ECD) of the receptor. nih.govoup.com This high-affinity interaction serves to capture the ligand and position its N-terminus correctly.

The second step involves the interaction of the N-terminal region of secretin with the receptor's transmembrane (TM) helices and extracellular loops (ECLs). bioscientifica.com This interaction is responsible for triggering the conformational change in the receptor that leads to G-protein coupling and activation of intracellular signaling pathways, primarily the cAMP-dependent pathway.

Structure-activity relationship studies have identified several N-terminal residues of secretin as critical for this activation step. Alanine-scanning mutagenesis has shown that His¹, Asp³, Gly⁴, Phe⁶, and Thr⁷ are crucial for both high-affinity binding and biological activity. nih.gov Specifically, recent structural and mutagenesis data highlight a key charge-charge interaction between residues at the peptide's N-terminus (like His¹ and Ser²) and an acidic residue (E373) at the top of the receptor's seventh transmembrane segment (TM7). nih.gov

This compound is classified as a secretin receptor inhibitor. Its structure, featuring a deaminated tyrosine and a beta-alanine (B559535) likely extending from the N-terminus of the native secretin sequence, is central to its function as an antagonist. The removal of the N-terminal amino group (deamination) and the addition of the bulky tyrosine and flexible beta-alanine residues likely cause steric hindrance. This modification would prevent the peptide's N-terminal domain from properly docking with the transmembrane core of the receptor, thereby failing to induce the necessary conformational change for activation, a common mechanism for peptide antagonists. pancreapedia.orgpatsnap.com

Quantitative Assessment of Binding Affinity and Potency

The binding affinity (typically reported as the inhibition constant, Ki) and functional potency (reported as the half-maximal effective concentration, EC₅₀) of secretin analogues are quantified through radioligand binding assays and functional assays measuring second messenger production (e.g., cAMP).

The following table presents data for native secretin and various analogues from alanine-scanning studies to provide a comparative framework for understanding the effects of structural modifications.

Compound/AnalogueReceptor Binding (Ki, nM)Biological Potency (EC₅₀, nM)Efficacy
Human Secretin 0.6 ± 0.10.3 ± 0.04Full Agonist
[Ala¹]Secretin 120 ± 30100 ± 20Full Agonist
[Ala³]Secretin 110 ± 10120 ± 20Full Agonist
[Ala⁴]Secretin 120 ± 102.5 ± 0.3Full Agonist
[Ala⁶]Secretin 180 ± 20110 ± 20Full Agonist
[Cys⁶,Tyr¹⁰]Secretin 610 ± 240180 ± 50Full Agonist
[Cys⁷,Tyr¹⁰]Secretin 51 ± 1017 ± 3Full Agonist
Data derived from studies on CHO-SecR cells. Data sourced from Dong et al. (2012) and Chey et al. (2016). nih.govescholarship.org

As an antagonist, this compound would be expected to possess measurable binding affinity (a Ki value) but have no demonstrable efficacy, meaning it would not stimulate cAMP production and would have an undefined EC₅₀ value.

Competitive Binding Assays with Secretin Analogues

Competitive binding assays are the standard method for determining the binding affinity of an unlabeled ligand, such as this compound. These assays measure the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor. pancreapedia.org

The procedure typically involves incubating membranes or whole cells expressing the secretin receptor with a fixed concentration of a secretin radioligand. nih.gov A commonly used radioligand is [¹²⁵I-Tyr¹⁰]secretin, as native secretin lacks a tyrosine for efficient radioiodination. nih.gov Increasing concentrations of the unlabeled competitor peptide (the analogue being tested) are added to the reaction. After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand and quantified.

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. As this compound is categorized as an inhibitor, this method would be used to quantify its affinity for the secretin receptor, confirming its ability to occupy the receptor's binding site and competitively block the binding of native secretin.

Conformational Analysis and Structural Insights

Understanding the three-dimensional structure of a peptide analogue and how it interacts with its receptor is crucial for rational drug design. While a solved crystal structure for the this compound-receptor complex does not exist, insights can be drawn from studies on native secretin and computational modeling techniques.

Elucidation of Active Conformation of N-Terminal Regions of Receptor-Bound Peptides

The N-terminal region of secretin is intrinsically disordered in solution but adopts a specific, functionally critical conformation upon binding to the receptor. bioscientifica.com This region contains a "helix N-capping motif," a structural feature that is crucial for stabilizing the helical structure and for ligand-induced receptor activation. oup.com Upon binding, the N-terminal residues (1-5) interact directly with the receptor's core domain, which is composed of the transmembrane helices and extracellular loops. bioscientifica.comnih.gov This interaction is the trigger for receptor activation.

Amino-terminally truncated analogues that act as antagonists, such as secretin(5-27) or secretin(6-27), are unable to induce this active conformation because they lack the key N-terminal residues. nih.gov Similarly, the N-terminal extension in this compound would be expected to disrupt the adoption of the required active conformation. The bulky, modified N-terminus would likely prevent the native N-terminal sequence from achieving the correct spatial orientation needed to engage the receptor's activation domain in the transmembrane bundle, thus locking the receptor in an inactive state.

Molecular Modeling and Simulation Approaches for Peptide-Receptor Complexes

In the absence of high-resolution experimental structures for many peptide-receptor complexes, molecular modeling and simulation have become indispensable tools. nih.gov For the secretin receptor, homology models are often built using the crystal structures of related Class B GPCRs, such as the glucagon (B607659) or GLP-1 receptors, as templates. nih.govplos.org

These models of the peptide-receptor complex are then refined using experimental data as constraints. For example, data from photoaffinity labeling or cysteine-trapping experiments, which identify residues in close proximity between the ligand and the receptor, can be used to guide the docking of the peptide into the receptor's binding pocket. escholarship.orgoup.com

Molecular dynamics (MD) simulations can further explore the stability of the modeled complex and simulate the conformational changes that occur upon binding. nih.gov These computational approaches could be powerfully applied to this compound. A molecular model could predict the likely binding pose of the analogue, clarifying how the N-terminal extension is accommodated within the receptor's ECD. MD simulations could then be used to analyze the dynamics of this interaction and provide a structural hypothesis for why this analogue acts as an antagonist, presumably by showing its failure to induce the conformational transitions in the transmembrane domain that are required for G-protein activation.

Advanced Spectroscopic and Biophysical Techniques for Conformational Studies

The three-dimensional structure of a peptide ligand is fundamental to its interaction with its receptor. For this compound, an antagonist of the secretin receptor, understanding its conformational ensemble in solution and when bound to the receptor is crucial for elucidating the structural basis of its inhibitory activity. sigmaaldrich.com The secretin receptor belongs to the Class B family of G protein-coupled receptors (GPCRs), which are characterized by a large N-terminal extracellular domain that plays a key role in binding peptide ligands. The conformation of secretin and its analogs, particularly the helical structure in the C-terminal region, is believed to be essential for high-affinity binding to this domain. acs.org A variety of advanced spectroscopic and biophysical techniques are employed to investigate these conformational properties at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, high-resolution technique for determining the three-dimensional structure and dynamics of peptides in solution. rcsb.org For secretin analogs, NMR can provide residue-specific information on the peptide's conformation, flexibility, and interaction with its environment. acs.orgacs.org

Structural Elucidation: Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space correlations between atoms. The Nuclear Overhauser Effect (NOE) data provides distance restraints between protons that are close in space, which are then used in computational molecular modeling to generate an ensemble of structures representing the peptide's conformation in solution. rcsb.orgacs.org Studies on secretin family peptides have used this approach to show that while they may be largely unstructured in aqueous solutions, they adopt a more defined α-helical conformation in hydrophobic environments that mimic the receptor binding pocket. acs.orgacs.org

Conformational Dynamics: NMR can also probe the dynamics of the peptide, identifying regions of flexibility versus stable secondary structure. For this compound, the introduction of a β-alanine residue can influence the backbone's conformational preferences and flexibility, which can be quantified by NMR. scirp.orgnih.gov

Ligand-Receptor Interactions: Transferred NOE (trNOE) experiments can be used to study the conformation of the peptide when it is bound to its receptor. Additionally, chemical shift perturbation studies, where the NMR spectrum of the peptide is monitored upon addition of the receptor (or a soluble receptor domain), can identify the specific amino acid residues involved in the binding interface. plos.org

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. plos.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Secondary Structure Estimation: The far-UV CD spectrum (190-250 nm) of a peptide provides a signature of its secondary structure content. A characteristic spectrum with negative bands at approximately 208 and 222 nm is indicative of an α-helical conformation, a common feature in the receptor-bound state of secretin family peptides. acs.orgplos.org Conversely, a strong negative band near 200 nm suggests a random coil or disordered structure. acs.org

Conformational Transitions: CD is particularly useful for monitoring conformational changes induced by environmental factors. For instance, the transition from a disordered state to an α-helical structure for secretin analogs can be observed by titrating in membrane-mimicking solvents like trifluoroethanol (TFE) or lipid micelles. acs.orgcapes.gov.br This provides insight into the conformational changes that this compound likely undergoes as it moves from the aqueous extracellular space into the hydrophobic binding pocket of the secretin receptor. Studies on secretin have shown an increase in α-helical content from around 17% to 32% upon aggregation, indicating a stabilization of this secondary structure through intermolecular association. nih.gov

Fluorescence Spectroscopy

Fluorescence-based methods offer high sensitivity for studying peptide conformation and binding dynamics, often in real-time and within cellular environments. nih.govnih.gov

Probing the Microenvironment: Fluorescent probes can be attached to specific sites on a secretin analog. Changes in the fluorescence properties (e.g., intensity, emission wavelength, lifetime, and anisotropy) upon receptor binding can reveal information about the local environment of the probe. nih.gov For example, a blue shift in emission and increased fluorescence anisotropy would suggest the probe has moved into a more rigid and hydrophobic environment, such as the receptor's binding cleft. nih.gov Studies using fluorescently labeled secretin have shown that the C-terminal and mid-region of the peptide are protected within the receptor binding cleft, while the N-terminus remains more exposed to the aqueous solvent. nih.govnih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. By placing fluorophores on both the peptide and the receptor, FRET can be used to measure intramolecular and intermolecular distances, providing structural constraints and reporting on conformational changes during binding and activation. oup.com Agonist binding to the secretin receptor has been shown to cause a decrease in FRET between tags on intracellular loops and the C-terminus, suggesting a conformational change where these domains move apart. oup.comoup.com

The table below summarizes findings from biophysical studies on various secretin analogs, illustrating how structural modifications impact receptor interaction and conformation. While specific data for this compound is not detailed in the literature, these examples provide context for how its unique N-terminal modifications likely influence its function as an antagonist.

Secretin AnalogModificationTechnique(s) UsedKey FindingReference
4,5,Tyr10]rat secretin analogsPseudopeptide bond; Photolabile Bpa at position 6, 22, or 26Photoaffinity Labeling, Radioligand Binding, cAMP AssayAct as antagonists, binding to the receptor N-terminus. The position 26 antagonist probe labels a site 16 residues away from the corresponding agonist probe, indicating substantial conformational differences between active and inactive receptor states. oup.com
c[E16,K20][Y10]sec(5–27)N-terminal truncation and Lactam bridge (16-20)Radioligand Binding, cAMP Assay, Molecular ModelingBinding affinity improved 22-fold over the unconstrained version. The lactam bridge is believed to stabilize an extended α-helical conformation, enhancing binding to the receptor's cleft. acs.org
Fluorescent secretin probesAlexa Fluor 488 at N-terminus, C-terminus, or mid-region (pos. 13 & 22)Fluorescence Spectroscopy (Quenching, Lifetime, Anisotropy)The mid-region and C-terminus are protected by the receptor binding cleft, while the N-terminus is more exposed. The mid-region becomes more exposed upon receptor activation. nih.gov
HeloderminNatural secretin/VIP family memberNMR and CD SpectroscopyUnlike many family members, it possesses a stable α-helix (residues 9-23) even in water, which is further stabilized in a hydrophobic environment. This inherent structure is linked to its prolonged physiological action. acs.orgacs.org
Secretin (self-association)Wild-type peptideCD and NMR Spectroscopy, Dynamic Light ScatteringForms hexamers at high concentrations (2 mM), leading to a 2-fold increase in α-helical content (from 17% to 32%). This suggests intermolecular interactions stabilize the helical domain required for receptor binding. nih.gov

Cellular and Subcellular Mechanisms of Action of Deamino Tyr Beta Ala Secretin

Intracellular Signal Transduction Pathways Activated by the Secretin Receptor

The secretin receptor, the target of Deamino-tyr-beta-ala-secretin, is known to primarily signal through G-protein-dependent pathways upon activation by its endogenous ligand, secretin. pancreapedia.org These pathways are crucial for the physiological effects of secretin, such as the regulation of pH in the duodenum by stimulating bicarbonate secretion.

G-Protein Coupled Receptor Signaling (cAMP-dependent pathway)

Activation of the secretin receptor by an agonist initiates a conformational change that allows it to couple with heterotrimeric G-proteins, particularly the Gs alpha subunit (Gαs). This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit. The now-activated Gαs-GTP complex dissociates from the receptor and the Gβγ dimer and subsequently activates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase then converts Adenosine Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP). nih.gov This cAMP-dependent pathway is the principal signaling cascade for the secretin receptor. nih.gov

However, the N-terminal region of the secretin peptide is fundamentally required for receptor activation and the initiation of this signaling cascade. nih.govnih.govnih.gov Structural modifications or truncations at the N-terminus, such as those in this compound, have been shown to abolish agonist activity. nih.govmdpi.com Studies on various N-terminally modified secretin analogs demonstrated that they exhibit very low or no binding affinity and consequently fail to trigger the cAMP response. nih.govnih.gov this compound is classified as an inhibitor, indicating that it does not effectively activate this G-protein signaling pathway and fails to stimulate the production of cAMP.

Receptor Internalization and Trafficking Dynamics

Agonist-induced internalization is a key mechanism for regulating GPCR signaling, leading to desensitization and downregulation. This process is often mediated by receptor phosphorylation and the recruitment of arrestin proteins.

Beta-Arrestin Recruitment and Internalization Assays

Upon binding of an agonist like native secretin, GPCRs are typically phosphorylated by G-protein coupled receptor kinases (GRKs). pancreapedia.org This phosphorylation increases the receptor's affinity for β-arrestin proteins. researchgate.net The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, effectively desensitizing the receptor. Furthermore, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, leading to receptor internalization. researchgate.net Assays to monitor this include β-arrestin-GFP translocation assays, where a fluorescently tagged β-arrestin is observed moving from the cytoplasm to the membrane-bound receptor upon agonist stimulation. nih.govresearchgate.net

Interestingly, while secretin stimulation does cause β-arrestin to translocate to the plasma membrane, studies have shown that secretin receptor internalization is not dependent on β-arrestin, a notable difference from Class A GPCRs. nih.gov As an inhibitor that does not activate the receptor, this compound is not expected to induce the necessary conformational changes for GRK phosphorylation or subsequent β-arrestin recruitment and receptor internalization. nih.govnih.gov

Mechanisms of Receptor Desensitization and Resensitization

Receptor desensitization for the SCTR begins with agonist-induced phosphorylation of serine and threonine residues on its C-terminal tail by GRKs. pancreapedia.org This phosphorylation uncouples the receptor from G-proteins, attenuating the signal. pancreapedia.org Following internalization, the receptor can be dephosphorylated by intracellular phosphatases and recycled back to the cell surface, a process known as resensitization, restoring its responsiveness to the ligand. Alternatively, it can be targeted for lysosomal degradation, leading to long-term downregulation.

Since this compound is an inhibitor and is not expected to promote an active receptor conformation, it would not trigger agonist-induced phosphorylation, desensitization, or internalization. pancreapedia.orgnih.gov By occupying the receptor without activating it, it may prevent desensitization that would normally be caused by the endogenous ligand, although this would depend on its binding affinity and kinetics.

Process Triggered by Agonist (Secretin) Expected Effect of this compound
Receptor Phosphorylation Yes, by GRKs on the C-terminal tail. pancreapedia.orgNo
β-Arrestin Recruitment Yes, translocates to the receptor. nih.govNo
Receptor Internalization Yes, though may be β-arrestin independent. nih.govNo
Desensitization Yes, via phosphorylation and uncoupling from G-protein. pancreapedia.orgNo

Modulation of Secretin Receptor Expression and Localization

The expression and localization of the secretin receptor are critical for tissue-specific responses. The SCTR is found in various tissues, with high expression in pancreatic cells, cholangiocytes in the liver, and certain neurons in the brain. pancreapedia.org Pathological conditions can alter its expression; for instance, SCTR expression is upregulated in rat cholangiocytes following bile duct ligation. nih.gov

Prolonged exposure to an agonist typically leads to receptor downregulation, a process involving both internalization and degradation, which reduces the total number of receptors available on the cell surface. As an inhibitor, this compound is not expected to cause agonist-driven receptor downregulation. There is currently no available scientific literature describing a direct modulatory effect of this compound or other secretin antagonists on the genetic expression or cellular localization of the secretin receptor.

Transcriptional Regulation of Secretin Receptor Gene

The expression of the secretin receptor (SCTR) gene is a finely tuned process controlled by various regulatory elements and transcription factors, ensuring its tissue-specific and context-dependent expression. While direct studies on the effect of this compound on SCTR gene transcription are not extensively documented, the general mechanisms of SCTR gene regulation provide a framework for understanding how its expression is controlled.

Research has identified the promoter region of the human SCTR gene, which is characterized by a high GC content (74.8%). hku.hk This region lacks a canonical TATA box but contains multiple binding sites for the specificity protein 1 (Sp1) transcription factor. oup.com Studies have shown that both Sp1 and another member of the same family, Sp3, bind to these GC boxes and play a crucial role in driving the basal transcription of the SCTR gene. oup.com

Furthermore, the transcriptional activity of the SCTR gene is subject to epigenetic regulation, particularly through CpG methylation. oup.com The promoter region of the SCTR gene is rich in CpG islands, and methylation of these sites can lead to the silencing of gene expression. oup.com This epigenetic control is thought to contribute to the down-regulation of SCTR in certain pathological conditions, such as some forms of cancer. oup.com For instance, treatment with a demethylating agent has been shown to restore SCTR expression in cell lines where it was previously silenced. oup.com

The regulation of the SCTR gene also appears to be cell-type specific. The promoter can drive reporter gene expression in pancreatic-derived cell lines but not in cells of non-pancreatic origin, suggesting the involvement of cell-specific transcription factors or co-regulators. hku.hk In the brain, it has been suggested that the estrogen-related receptor α can upregulate the secretin gene promoter and its expression, although its direct effect on the SCTR gene promoter requires further investigation. chemicalbook.com

While the direct impact of secretin analogs like this compound on the transcriptional machinery of the SCTR gene remains an area for further research, it is plausible that sustained receptor activation by such agonists could trigger feedback mechanisms influencing gene expression.

Table 1: Key Factors in the Transcriptional Regulation of the Secretin Receptor Gene

Regulatory FactorRole in SCTR Gene ExpressionKey Findings
Sp1 Transcription Factor Positive regulatorBinds to GC-rich promoter region to drive basal transcription. oup.com
Sp3 Transcription Factor Positive regulatorInteracts with GC boxes in the promoter to initiate transcription. oup.com
CpG Methylation Negative regulatorMethylation of CpG islands in the promoter leads to gene silencing. oup.com
Cell-Specific Factors Tissue-specific expressionPromoter activity is higher in pancreatic cells compared to non-pancreatic cells. hku.hk
Estrogen-Related Receptor α Potential regulatorImplicated in the upregulation of the secretin gene promoter in the brain. chemicalbook.com

Cellular Distribution and Subcellular Localization of SCTR

The physiological effects of secretin and its analogs, including this compound, are dictated by the specific cellular and subcellular localization of the secretin receptor (SCTR). The SCTR is predominantly expressed in epithelial cells of various organs, where it is typically localized to the basolateral membrane. wikipedia.orgmdpi.com This specific localization allows the receptor to bind to secretin circulating in the bloodstream.

In the pancreas , which is a primary target for secretin, high-affinity SCTR is found on both acinar and ductal cells. oup.comnih.gov Autoradiographic studies have confirmed the presence of SCTR on the basolateral membranes of these cells, consistent with its role in stimulating bicarbonate and water secretion from ductal cells and enzyme secretion from acinar cells. oup.comnih.gov

The liver also expresses SCTR, specifically on cholangiocytes, the epithelial cells lining the bile ducts. Similar to pancreatic ductal cells, the receptor is located on the basolateral membrane of these cells, where its activation stimulates biliary bicarbonate and fluid secretion. wikipedia.org

In the gastrointestinal tract , SCTR is present in the stomach, where it is found on parietal cells and mediates the inhibition of gastric acid secretion. wikipedia.org

The kidney is another organ where SCTR is expressed, particularly in the proximal tubules and the thick ascending limb of the loop of Henle. wikipedia.org Its presence in these locations suggests a role in regulating renal water and electrolyte balance.

Beyond the digestive and renal systems, SCTR is also found in the central nervous system . Expression has been detected in various brain regions, including the cerebellum, hippocampus, and central amygdala, indicating a role for secretin as a neuropeptide. wikipedia.orgmdpi.com

The subcellular localization of SCTR to the basolateral membrane of epithelial cells is critical for its function. wikipedia.orgmdpi.com This positioning ensures that the receptor can efficiently interact with its ligand delivered via the circulation and initiate the downstream signaling cascades, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Table 2: Cellular and Subcellular Distribution of the Secretin Receptor (SCTR)

Organ/TissueCell TypeSubcellular Localization
Pancreas Acinar cells, Ductal cellsBasolateral membrane oup.comnih.gov
Liver CholangiocytesBasolateral membrane wikipedia.org
Stomach Parietal cellsNot specified in provided context
Kidney Proximal tubule cells, Thick ascending limb cellsNot specified in provided context
Central Nervous System Neurons in Cerebellum, Hippocampus, AmygdalaNot specified in provided context

Physiological Roles and Biological Activities of Deamino Tyr Beta Ala Secretin in Animal Models

Gastrointestinal System Physiology in Preclinical Animal Models

Regulation of Pancreatic Exocrine Secretion (Bicarbonate and Fluid)

Deamino-tyr-beta-ala-secretin, a secretin analog, is understood to influence pancreatic exocrine secretion, a function primarily attributed to its parent molecule, secretin. In animal models, secretin is a principal regulator of pancreatic fluid and bicarbonate secretion. nih.gov The release of secretin from S cells in the duodenum is triggered by gastric acid, leading to the secretion of a bicarbonate-rich fluid from the pancreas. nih.govmhmedical.com This process is crucial for neutralizing the acidic chyme entering the duodenum from the stomach, creating an optimal pH environment for the activity of pancreatic digestive enzymes. nih.govwikipedia.org

The mechanism of action involves secretin binding to its receptors on pancreatic ductal cells, which stimulates the production of intracellular cyclic AMP (cAMP). wikipedia.orgamegroups.org This increase in cAMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel, and subsequently the Cl-/HCO3- exchanger, leading to the secretion of bicarbonate and water. amegroups.orgamegroups.cn Studies in various animal species have demonstrated that secretin administration evokes the secretion of bicarbonate-rich pancreatic juice. pancreapedia.org However, the volume and concentration of bicarbonate can vary significantly between species. For instance, the response in rats and mice is considerably smaller compared to that in cats. pancreapedia.org In secretin receptor-deficient mice, the stimulatory effect of secretin on pancreatic fluid secretion is completely abolished, highlighting the critical role of this receptor in mediating the hormone's action. nih.gov

Interactive Table: Effect of Secretin on Pancreatic Secretion in Animal Models

Animal ModelStimulusEffect on Pancreatic SecretionKey FindingsReference
Wild-type MiceSecretinIncreased fluid and bicarbonate secretionDemonstrates the normal physiological response to secretin. nih.gov
Secretin Receptor-deficient MiceSecretinNo increase in pancreatic secretionConfirms the necessity of the secretin receptor for pancreatic response. nih.gov
RatsSecretinInhibition of pentagastrin-stimulated gastric acid secretionMediated by somatostatin (B550006) and prostaglandins. nih.gov
Conscious RatsSecretinInhibition of gastric motilityOccurs via a vagal afferent pathway. amegroups.cn

Modulation of Gastric Acid Secretion and Motility

In addition to its effects on the pancreas, this compound is expected to share secretin's role in modulating gastric functions. In animal models, secretin has been shown to inhibit gastric acid secretion and gastric motility. amegroups.cn This inhibitory action on gastric acid is achieved through multiple pathways, including the stimulation of somatostatin release and the inhibition of gastrin release. wikipedia.org

Research in conscious rats has demonstrated that the inhibition of pentagastrin-stimulated gastric acid secretion by secretin is mediated by both somatostatin and prostaglandins. nih.gov Furthermore, studies in rats have indicated that secretin's inhibitory effects on both gastric acid secretion and motility are dependent on a vagal afferent pathway. amegroups.cnjpp.krakow.pl This suggests a complex interplay between hormonal and neural pathways in regulating gastric function. Recent studies in both healthy human volunteers and patients with functional dyspepsia have shown that secretin can delay gastric emptying. nih.govnih.gov

Effects on Biliary Secretion and Cholangiocyte Function

The secretin analog, this compound, likely influences biliary secretion, a process where secretin plays a significant regulatory role in animal models. Secretin stimulates bile flow, a process known as choleresis, by acting on cholangiocytes, the epithelial cells lining the bile ducts. amegroups.orggutnliver.org In the liver of rats, secretin receptors are expressed exclusively on cholangiocytes. amegroups.cnwjgnet.com

The binding of secretin to these receptors initiates a cAMP-dependent signaling cascade, similar to its action in the pancreas. amegroups.orgamegroups.cn This leads to the activation of the CFTR chloride channel and the Cl-/HCO3- exchanger, resulting in the secretion of a bicarbonate-rich fluid into the bile. amegroups.cngutnliver.org This ductal secretion can contribute significantly to the total bile volume. gutnliver.org The responsiveness of cholangiocytes to secretin can be altered in pathological conditions. For example, in rat models of bile duct ligation, where cholangiocytes proliferate, there is a marked increase in secretin-stimulated choleresis. nih.gov Conversely, in normal rats, secretin has a minimal effect on bile flow. nih.gov Various factors, including other hormones and neuropeptides, can modulate secretin-stimulated ductal secretion. For instance, somatostatin has been shown to inhibit this process. amegroups.cn

Central Nervous System (CNS) Effects in Animal Models

Involvement in Water Homeostasis and Osmoregulation

Beyond its gastrointestinal functions, this compound's parent compound, secretin, has been identified as a neuropeptide with roles in the central nervous system, including the regulation of water homeostasis. amegroups.orgamegroups.cn Secretin and its receptors are found in key brain regions involved in fluid balance, such as the hypothalamus. wikipedia.org

Animal studies suggest that secretin is an integral component of the physiological processes that maintain the body's fluid balance. nih.gov It is believed to play a role in the vasopressin-independent regulation of renal water reabsorption. wikipedia.org During conditions of increased osmolality, secretin is released from the posterior pituitary and can activate the release of vasopressin in the hypothalamus. wikipedia.org This indicates that central secretin signaling contributes to the complex mechanisms of osmoregulation and the control of water intake and excretion. nih.gov

Influence on Synaptic Plasticity and Social Behavior

Emerging evidence from animal models points to the involvement of the secretin signaling system in higher-order brain functions, including synaptic plasticity and social behavior. The expression of secretin and its receptors has been identified in various brain regions, including the hippocampus and cerebellum. nih.govfrontiersin.org

Studies on secretin receptor-deficient mice have provided significant insights into the role of this system in the CNS. These mice exhibit impairments in hippocampal synaptic plasticity, specifically a reduction in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govnih.gov Furthermore, these mice display abnormal social and cognitive behaviors. nih.govnih.gov Morphological analysis of the hippocampus in these animals revealed a slight reduction in dendritic spines in the CA1 region. nih.gov These findings strongly suggest that the secretin receptor system is crucial for normal hippocampal function and plays an important role in the neural circuits governing social behavior. nih.govnih.gov Deficits in motor learning have also been observed in mice lacking the secretin gene, particularly when it is deleted from cerebellar Purkinje neurons. frontiersin.org

Interactive Table: CNS Effects of Secretin System Deficiency in Animal Models

Animal ModelKey CNS FindingBehavioral ConsequenceReference
Secretin Receptor-deficient MiceImpaired hippocampal synaptic plasticity (reduced LTP)Abnormal social and cognitive behaviors nih.govnih.gov
Secretin Receptor-deficient MiceFewer dendritic spines in hippocampal CA1 pyramidal cellsContributes to synaptic deficits nih.gov
Secretin Knockout Mice (cerebellar Purkinje cells)---Motor learning deficits frontiersin.org

Therefore, it is not possible to provide a detailed, evidence-based article on this compound that adheres to the specific structural and content requirements of the prompt. Further research would be needed to characterize this specific peptide before a comprehensive summary of its biological functions could be compiled.

Comparative Analysis and Structure Activity Relationship Sar of Secretin Analogues

Analysis of N-Terminal Modifications and Their Impact on Activity

The N-terminal region of secretin is paramount for its biological function. Studies involving systematic replacement of amino acids have revealed that residues in this domain are critical for both receptor binding and the subsequent activation of intracellular signaling pathways. nih.gov

N-Terminal Deamination: The removal of the N-terminal amino group, or deamination, generally leads to a significant reduction in the biological activity of peptides. This modification can impact the peptide's interaction with its receptor, potentially altering binding affinity and signal transduction. In the context of other peptides, deamination has been shown to sometimes increase stability by making the peptide less susceptible to degradation by aminopeptidases. acs.org However, for secretin, where the N-terminal charge and structure are critical, deamination is likely to negatively impact its ability to activate the receptor.

Histidine to Tyrosine Substitution at Position 1: The native His1 residue is considered critical for secretin's biological activity. nih.govnih.gov Alanine (B10760859) scanning studies, where each amino acid is systematically replaced by alanine, have demonstrated that substitution at His1 leads to a greater than 100-fold decrease in both binding affinity and biological potency. nih.gov Replacing His1 with Tyr introduces a bulkier, aromatic side chain. While Tyr is an aromatic amino acid, the specific electronic and structural properties of the imidazole (B134444) ring of histidine are crucial for the interaction with the secretin receptor. Studies on other secretin analogues have shown that substituting His1 with other residues, including aromatic ones, can significantly decrease activity. For instance, the replacement of the N-terminal pentapeptide of secretin with that of human somatotropin-releasing factor, which includes a Tyr at position 1, resulted in a peptide with high secretin activity in rats but significantly lower activity in dogs, indicating species-specific effects. nih.gov

Insertion of a Beta-Alanine (B559535) Spacer: The introduction of a β-Ala residue at the N-terminus adds a flexible spacer. Beta-amino acids, having an additional carbon in their backbone compared to alpha-amino acids, can alter the peptide's conformation and stability. scirp.org The insertion of a methylene (B1212753) group in the peptide backbone, as is the case with β-Ala, can change the geometry of interaction with the receptor. nih.gov This alteration in spacing and conformation at the critical N-terminal end of secretin is likely to disrupt the precise alignment required for optimal receptor binding and activation. In some peptide designs, the inclusion of β-Ala can enhance stability against enzymatic degradation. mdpi.com

Based on these individual modifications, it can be inferred that Deamino-tyr-beta-ala-secretin would likely exhibit significantly reduced agonist activity compared to native secretin. The combination of removing the critical N-terminal amino group, replacing the essential His1 with a less favorable Tyr, and introducing a potentially disruptive β-Ala spacer would likely lead to a molecule with very low affinity for the secretin receptor and consequently, minimal to no biological activity. It is plausible that such a modification could even result in a weak antagonist, capable of binding to the receptor without activating it, a property observed in some N-terminally modified secretin analogues. mdpi.com

The inferred low activity of this compound is consistent with findings from studies on other N-terminally modified secretin analogues. The N-terminus is a hot spot for modifications that drastically alter activity.

For instance, simple truncation of the N-terminus has a profound effect. Secretin(2-27), lacking only the N-terminal histidine, shows a severe reduction in its ability to stimulate cAMP synthesis. mdpi.com Further truncation to secretin(7-27) completely abolishes any agonist effects, although these truncated peptides can still bind to the receptor and act as competitive antagonists at high concentrations. mdpi.com

Systematic substitutions at the N-terminus have also provided valuable insights. As mentioned, replacing His1 with alanine results in a dramatic loss of function. nih.gov Other substitutions at this position have also been explored. Replacing His1 with its D-isomer, or with other basic residues like Arginine or Lysine, or even with a hydrophobic residue, all lead to changes in affinity and efficacy, underscoring the specific structural requirements at this position. nih.gov

The following table summarizes the effects of various N-terminal modifications on secretin activity, providing a comparative context for the likely properties of this compound.

AnalogueModificationEffect on ActivityReference
Native Secretin -Full Agonist nih.gov
[Ala¹]secretin His¹ → Ala>100-fold decrease in binding and potency nih.gov
Secretin(2-27) Deletion of His¹Severe reduction in agonist activity mdpi.com
Secretin(7-27) Deletion of residues 1-6Abolished agonist activity; weak antagonist mdpi.com
[Tyr¹, Ala²,⁴, Ile⁵]secretin His¹, Asp³, Thr⁵ → Tyr¹, Ala²,⁴, Ile⁵High activity in rat, reduced in dog nih.gov
[Cys¹,⁶]secretin (oxidized) His¹, Phe⁶ → Cys¹,⁶ (disulfide bridge)~0.2% activity in rat nih.gov

This comparative data reinforces the notion that the N-terminus of secretin is highly sensitive to modification. The combination of deamination, substitution of a critical residue, and insertion of a spacer in this compound places it among the analogues expected to have very low to negligible agonist activity.

This compound vs. Native Secretin Activity Profile

Determinants of Receptor Selectivity and Potency for Modified Peptides

The interaction between secretin and its receptor, a member of the Class B G protein-coupled receptor (GPCR) family, is a two-step process that dictates both selectivity and potency. The C-terminal region of the peptide is primarily responsible for the initial, high-affinity binding to the N-terminal extracellular domain of the receptor. pancreapedia.org This interaction "docks" the peptide, allowing its N-terminal region to interact with the transmembrane core of the receptor, which triggers receptor activation. pancreapedia.org

Therefore, modifications throughout the peptide can influence selectivity and potency:

N-Terminal Residues (1-6): This region is the primary determinant of agonist potency and efficacy. The residues His1, Asp3, Gly4, and Phe6 are particularly critical. nih.gov Modifications here can convert a full agonist into a partial agonist or even an antagonist. For example, truncation of the first few amino acids leads to peptides that can still bind the receptor (albeit with lower affinity) but cannot activate it effectively, thus acting as antagonists. nih.gov The charge and structure of this region are key for the conformational changes in the receptor that lead to G-protein coupling and signal transduction.

Mid-Region and C-Terminal Residues: While the N-terminus is crucial for activation, the rest of the peptide sequence contributes significantly to binding affinity and, consequently, potency. Alanine scanning has revealed that residues such as Leu10, Asp15, Leu19, and Leu23 are also critical for high-affinity binding. nih.gov Modifications in the C-terminal half that disrupt the helical structure can drastically reduce binding affinity.

Receptor selectivity, particularly against closely related receptors like the one for Vasoactive Intestinal Peptide (VIP), is also governed by the entire peptide sequence. While secretin and VIP share some sequence homology, key differences allow for selective receptor recognition. For instance, substituting residues in secretin to make it more "VIP-like" does not necessarily confer high affinity for the VIP receptor, indicating a complex interplay of multiple residues in determining selectivity.

Rational Design Principles for Novel Secretin Agonists and Antagonists Based on SAR

The wealth of SAR data has laid the foundation for the rational design of novel secretin receptor ligands with specific properties.

Designing Potent Agonists:

Preservation of the N-Terminus: To maintain high agonist potency, the N-terminal sequence, especially residues 1-6, should be conserved or modified very cautiously.

Enhancing Stability: A major drawback of native secretin as a therapeutic is its short half-life. plos.org Strategies to improve stability include:

Amino Acid Substitution: Replacing susceptible amino acids with non-natural ones (e.g., D-amino acids) or those resistant to enzymatic cleavage can prolong the peptide's lifespan.

N- and C-terminal Modifications: Capping the ends of the peptide (e.g., N-terminal acetylation, C-terminal amidation) can protect against exopeptidases.

Lactam Bridges: Introducing covalent bridges (lactam bridges) between acidic and basic amino acid side chains can stabilize the helical conformation of the peptide, which is important for receptor binding, potentially leading to increased potency and stability. nih.gov

Designing Potent Antagonists:

N-Terminal Truncation: The most straightforward approach to designing secretin antagonists is to truncate the N-terminus. As discussed, secretin(7-27) is a weak antagonist. mdpi.com

Modification of the N-Terminus: Introducing modifications that prevent the "activation" step can also yield antagonists. This could involve bulky substitutions or alterations that disrupt the required conformation for signaling.

Combining Truncation with Affinity-Enhancing Modifications: To overcome the low affinity of simple truncated analogues, a rational design approach combines N-terminal truncation with modifications in the C-terminal region that enhance binding affinity. This has led to the development of high-affinity secretin receptor antagonists. For example, combining N-terminal truncation with the introduction of lactam bridges and unnatural amino acids has yielded potent and selective antagonists. nih.gov

The ultimate goal of these design principles is to create secretin analogues with tailored pharmacological profiles—be it potent, long-lasting agonists for treating conditions like gastroparesis or heart failure, or high-affinity antagonists to probe the physiological roles of secretin and potentially treat conditions involving receptor overactivity. nih.govnih.gov

Future Directions and Research Perspectives for Deamino Tyr Beta Ala Secretin

Development of Next-Generation Secretin Analogues with Enhanced Pharmacological Profiles

The quest for superior secretin analogues continues, with research focusing on modifications that confer a longer plasma half-life, higher receptor affinity, and greater specificity. The modifications seen in Deamino-tyr-beta-ala-secretin, specifically the deamination of the N-terminal amino acid and the introduction of a beta-amino acid, are foundational strategies in this endeavor. nih.govmdpi.com

Future development will likely involve:

Novel Amino Acid Substitutions: Incorporating unnatural amino acids beyond beta-alanine (B559535) to further resist enzymatic degradation and fine-tune receptor interaction. frontiersin.org This includes the use of D-amino acids, which are known to increase resistance to protease digestion. nih.govamegroups.org

Peptide Stapling and Cyclization: Introducing hydrocarbon staples or N-to-C-terminal cyclization to lock the peptide in its bioactive conformation. univie.ac.at This can enhance binding affinity and stability, as seen with analogues of somatostatin (B550006) like pasireotide. univie.ac.at

Chemical Modifications: Attaching moieties like polyethylene (B3416737) glycol (PEG) or fatty acids to increase hydrodynamic size and promote binding to serum albumin, thereby extending circulation time. frontiersin.org

These efforts aim to create secretin analogues with optimized pharmacokinetic and pharmacodynamic properties, potentially leading to more effective therapeutic agents for a range of conditions. frontiersin.org

Advanced Methodologies for Investigating Peptide-Receptor Interactions at Atomic Resolution

A deep understanding of how ligands like this compound bind to and activate the secretin receptor (SCTR) is fundamental for rational drug design. The SCTR is a member of the Class B G protein-coupled receptor (GPCR) family, characterized by a large N-terminal extracellular domain (ECD) that plays a crucial role in ligand binding. nih.gov

Cutting-edge techniques are being employed to dissect these interactions:

Cryogenic Electron Microscopy (Cryo-EM): This technology has revolutionized structural biology, enabling the visualization of GPCR-ligand-G protein complexes at near-atomic resolution. A recent Cryo-EM structure of the human SCTR complex revealed a unique spatial arrangement and extensive contacts between the receptor's ECD and its transmembrane core. nih.govphysiology.org

Photoaffinity Labeling: This technique uses probes with photolabile groups to create covalent bonds between the ligand and the receptor upon UV irradiation. spandidos-publications.com By identifying the cross-linked residues, researchers can map the points of contact, providing crucial spatial constraints for molecular modeling. nih.govspandidos-publications.com

Fluorescence and Resonance Energy Transfer Techniques: Methods like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can monitor receptor dimerization and conformational changes in real-time within living cells, providing dynamic insights into the activation process. nih.gov

These advanced methods will be invaluable in determining precisely how the N-terminal modifications of this compound alter its docking and activation mechanism compared to native secretin.

Exploring Novel Physiological Axes and Extragastrointestinal Roles in Advanced Animal Models

Originally known for stimulating pancreatic bicarbonate secretion, secretin is now recognized as a pleiotropic hormone with significant extragastrointestinal roles. nih.gov The SCTR is expressed in various tissues, including the brain, heart, and kidney, suggesting a broad spectrum of biological functions. nih.gov

Future research using advanced animal models, such as knockout and transgenic mice, will be critical for exploring these novel axes:

Central Nervous System (CNS): Secretin and its receptor are found in brain regions like the hippocampus, cerebellum, and hypothalamus, where they influence neurotransmission, neurogenesis, and complex behaviors such as social interaction and water balance. nih.gov SCTR knockout mice have shown abnormalities in motor coordination and social cognition. Analogues like this compound, with potentially enhanced stability and ability to cross the blood-brain barrier, could be used to probe these neural circuits more effectively.

Water and Salt Homeostasis: Secretin is involved in osmoregulation, interacting with other hormonal systems like the renin-angiotensin system to control water intake and reabsorption. Studies in SCTR knockout mice revealed their role in preventing polydipsia (excessive thirst) and polyuria (excessive urination).

Cardiovascular System: SCTR expression in the heart suggests a role in regulating cardiac function. Secretin can increase adenylate cyclase activity in atrial preparations.

Biliary Pathophysiology: The secretin/SCTR axis is a key regulator of bile duct proliferation (hyperplasia) and secretion. nih.gov Antagonists of the SCTR have been shown to inhibit liver fibrosis in mouse models, indicating a potential therapeutic target. nih.gov

Investigating the effects of stable analogues like this compound in these advanced models could uncover new therapeutic applications for conditions ranging from neurological disorders to metabolic and cardiovascular diseases.

Integration of Omics Technologies in Secretin Receptor and Ligand Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to accelerate discoveries in secretin research. These high-throughput approaches provide a holistic view of the biological systems affected by secretin signaling.

Key applications include:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in target cells (e.g., pancreatic ductal cells, cholangiocytes, neurons) following stimulation with native secretin versus analogues like this compound. This can reveal the full spectrum of downstream signaling pathways and cellular processes regulated by the SCTR.

Proteomics: Identifying the proteins that interact with the SCTR, such as G proteins, β-arrestins, and Receptor Activity-Modifying Proteins (RAMPs). nih.gov This "interactome" can reveal how receptor signaling is modulated. For instance, SCTR has been shown to associate with RAMP3. nih.gov

Computational Modeling and Alanine (B10760859) Scanning: Systematically replacing each amino acid of secretin with alanine helps to identify residues critical for receptor binding and activity. When combined with computational docking simulations, this provides a powerful tool for understanding structure-activity relationships and designing new analogues.

These integrated approaches will generate vast datasets, enabling a more comprehensive understanding of the secretin system and facilitating the discovery of novel biomarkers and therapeutic targets.

Unveiling Unique Biological Functions Conferred by Deamino-tyr-beta-ala Modifications

The specific N-terminal modifications in this compound are not arbitrary; they are designed to confer specific advantages over the native peptide. The N-terminus of secretin, particularly residues His1 and Ser2, is known to be critical for receptor activation.

The unique functions conferred by these modifications likely include:

Enhanced Enzymatic Stability: The primary purpose of N-terminal deamination (removing the primary amine group) and the use of a β-amino acid is to protect the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. nih.gov This modification is known to improve the half-life and enhance the biological activity of other peptides like vasopressin.

Altered Receptor Binding and Signaling: While deamination protects the peptide, the substitution of the N-terminal His-Ser dipeptide with Deamino-tyr-beta-ala fundamentally changes the structure of the activation domain. This will inevitably alter the interaction with key receptor residues, such as E373 in the seventh transmembrane helix of the SCTR. This could potentially modify the efficacy or potency of the ligand, or even introduce biased agonism, where the ligand preferentially activates certain downstream pathways (e.g., G-protein signaling vs. β-arrestin recruitment).

Future research must directly compare the pharmacological and physiological effects of this compound with native secretin to fully elucidate the consequences of these modifications. This will involve detailed receptor binding assays, functional cAMP accumulation studies, and in vivo experiments in relevant animal models.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Deamino-tyr-beta-ala-secretin in a reproducible manner?

  • Answer : Synthesis should follow protocols optimized for peptide stability, including solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies. Critical parameters include reaction temperature, coupling efficiency (monitored via Kaiser test), and deprotection steps . Characterization requires tandem mass spectrometry (MS/MS) for sequence verification and HPLC for purity assessment (>95%). Reproducibility hinges on documenting solvent ratios, resin types, and purification gradients in supplemental materials .

Q. Which in vitro assays are most suitable for evaluating the biological activity of this compound?

  • Answer : Receptor-binding assays (e.g., radioligand displacement using ¹²⁵I-labeled secretin) and cAMP accumulation studies in transfected HEK293 cells are standard. Normalize activity against native secretin, reporting EC₅₀ values with 95% confidence intervals. Include negative controls (e.g., scrambled peptides) and validate assays via dose-response curves .

Q. How should researchers design dose-response experiments to assess this compound's efficacy?

  • Answer : Use log-scale concentrations (e.g., 10⁻¹² to 10⁻⁶ M) with triplicate measurements per dose. Apply nonlinear regression models (e.g., four-parameter logistic equation) to calculate potency. Account for batch-to-batch variability by testing multiple synthesis lots .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line differences, assay buffers). Replicate conflicting studies under standardized conditions, prioritizing variables like pH (6.5–7.5) and ion concentrations (Mg²⁺, Ca²⁺). Use Bayesian statistics to quantify uncertainty in potency estimates .

Q. What experimental strategies are recommended for investigating this compound's interaction with non-canonical receptors?

  • Answer : Employ proteome-wide affinity purification mass spectrometry (AP-MS) with crosslinkers (e.g., DSS). Validate hits using surface plasmon resonance (SPR) and CRISPR-KO cell lines. Compare binding kinetics (kₒₙ/kₒff) to distinguish primary vs. secondary targets .

Q. How can computational modeling enhance the design of this compound analogs with improved stability?

  • Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict degradation hotspots (e.g., aspartimide formation). Optimize residues prone to oxidation (methionine) or deamidation (asparagine) via in silico mutagenesis. Validate predictions with accelerated stability testing (40°C, 75% RH) .

Q. What frameworks are effective for integrating this compound into multi-target pharmacological studies?

  • Answer : Apply the PICO framework to define:

  • P opulation: Target tissue (e.g., pancreatic acinar cells).
  • I ntervention: Co-administration with receptor antagonists (e.g., secretin receptor blockers).
  • C omparison: Native secretin vs. This compound.
  • O utcome: Synergistic/antagonistic effects on fluid secretion.
    Use factorial ANOVA to analyze interactions .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound's pharmacokinetic profiles across animal models?

  • Answer : Standardize administration routes (IV vs. IP) and sample collection times. Apply allometric scaling to adjust doses between species. Use mixed-effects modeling to account for inter-individual variability. Report bioavailability (F) and half-life (t₁/₂) with species-specific cytochrome P450 activity data .

Q. What quality control metrics are critical for ensuring batch consistency in this compound production?

  • Answer :

MetricThresholdMethod
Purity≥95%HPLC (UV 214 nm)
Endotoxin<0.1 EU/mgLAL assay
Water content≤5% (w/w)Karl Fischer
Peptide content85–115% of theoreticalAmino acid analysis
Document deviations using Ishikawa diagrams for root-cause analysis .

Methodological Resources

  • Synthesis Protocols : Refer to Beilstein Journal guidelines for SPPS optimization .
  • Data Reproducibility : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata curation .
  • Ethical Compliance : Align animal studies with ARRIVE 2.0 guidelines for rigor and transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.